2,6-Dibromo-3,4,5-trimethoxyaniline
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Overview
Description
2,6-Dibromo-3,4,5-trimethoxyaniline is a chemical compound with the molecular formula C9H11Br2NO3 and a molecular weight of 341. This compound is primarily used in research settings, particularly in the field of proteomics . It is characterized by its two bromine atoms and three methoxy groups attached to an aniline ring, making it a unique and interesting compound for various chemical studies.
Preparation Methods
The synthesis of 2,6-Dibromo-3,4,5-trimethoxyaniline typically involves the bromination of 3,4,5-trimethoxyaniline. The reaction is carried out under controlled conditions to ensure the selective bromination at the 2 and 6 positions of the aniline ring. Industrial production methods may involve the use of bromine or other brominating agents in the presence of a catalyst to achieve high yields and purity .
Chemical Reactions Analysis
2,6-Dibromo-3,4,5-trimethoxyaniline undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
Oxidation and Reduction: The compound can undergo oxidation to form quinone derivatives or reduction to form amine derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds, using palladium catalysts and boronic acids.
Scientific Research Applications
2,6-Dibromo-3,4,5-trimethoxyaniline is used extensively in scientific research, particularly in the following areas:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in various organic synthesis reactions.
Biology: The compound is used in proteomics research to study protein interactions and functions.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,6-Dibromo-3,4,5-trimethoxyaniline involves its interaction with various molecular targets. The bromine atoms and methoxy groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes and proteins, affecting their function and activity. The exact pathways and molecular targets involved depend on the specific application and context of its use .
Comparison with Similar Compounds
2,6-Dibromo-3,4,5-trimethoxyaniline can be compared with other similar compounds such as:
2-Bromo-4,5-dimethoxyaniline: This compound has one less bromine atom and one less methoxy group, making it less reactive in certain chemical reactions.
3,4,5-Trimethoxyaniline: This compound lacks the bromine atoms, which significantly alters its chemical properties and reactivity.
2,6-Dibromoaniline: This compound lacks the methoxy groups, which affects its solubility and reactivity in different chemical environments.
The unique combination of bromine atoms and methoxy groups in this compound makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C9H11Br2NO3 |
---|---|
Molecular Weight |
341.00 g/mol |
IUPAC Name |
2,6-dibromo-3,4,5-trimethoxyaniline |
InChI |
InChI=1S/C9H11Br2NO3/c1-13-7-4(10)6(12)5(11)8(14-2)9(7)15-3/h12H2,1-3H3 |
InChI Key |
DMMGSFQOKPXYJU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C(=C1OC)Br)N)Br)OC |
Origin of Product |
United States |
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